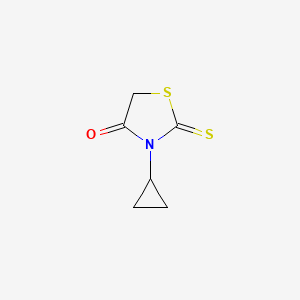![molecular formula C25H15Cl2N3O2S B10876858 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)
6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Pyrimidinyl Group Addition: The pyrimidinyl group is typically added via a nucleophilic substitution reaction, where 4-hydroxy-6-phenylpyrimidine reacts with the intermediate compound in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one can be studied for its potential as a bioactive molecule. Its quinoline core is known for antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline core could intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.
4-hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.
Uniqueness
6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one is unique due to its combination of a quinoline core with chlorophenyl and pyrimidinyl groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler quinoline derivatives.
Propiedades
Fórmula molecular |
C25H15Cl2N3O2S |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
6-chloro-4-(2-chlorophenyl)-3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H15Cl2N3O2S/c26-15-10-11-19-17(12-15)22(16-8-4-5-9-18(16)27)23(24(32)28-19)33-25-29-20(13-21(31)30-25)14-6-2-1-3-7-14/h1-13H,(H,28,32)(H,29,30,31) |
Clave InChI |
VBEJZYRZOJQLKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)
![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)

![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)
![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
![(4Z)-5-methyl-2-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876857.png)
